2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(pyridin-4-yl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of quinolinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-pyridinecarboxaldehyde, and dimethylamine. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction proceeds through a series of condensation and cyclization steps to form the final quinolinedione structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione to its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its quinolinedione structure allows it to participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline
- 7,7-Dimethyl-1-(4-pyridyl)-2,3-dihydroquinolin-4(1H)-one
- 2-(3,4-Dimethoxyphenyl)-7,7-dimethyl-1-(4-pyridyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(4-PYRIDYL)-2,3,7,8-TETRAHYDRO-4,5(1H,6H)-QUINOLINEDIONE stands out due to its unique combination of functional groups and structural features. The presence of both dimethoxyphenyl and pyridyl groups, along with the quinolinedione core, imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-pyridin-4-yl-2,3,6,8-tetrahydroquinoline-4,5-dione |
InChI |
InChI=1S/C24H26N2O4/c1-24(2)13-18-23(20(28)14-24)19(27)12-17(26(18)16-7-9-25-10-8-16)15-5-6-21(29-3)22(11-15)30-4/h5-11,17H,12-14H2,1-4H3 |
InChI Key |
GMXQXSULXZVLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)CC(N2C3=CC=NC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.